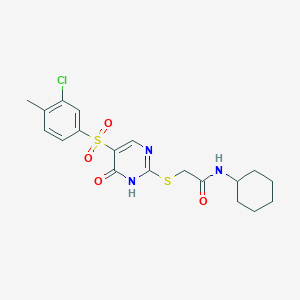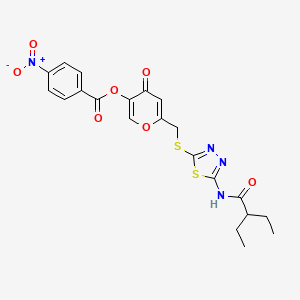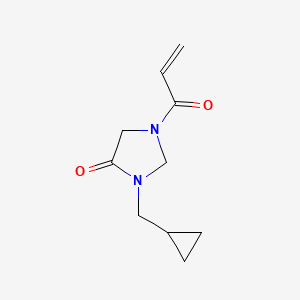
4-(2-((2-metil-1H-indol-3-il)tio)acetamido)benzoato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2-((2-methyl-1H-indol-3-yl)thio)acetamido)benzoate is a complex organic compound that features an indole ring system, a sulfur atom, and an acetamide group. This compound is of interest due to its potential biological and pharmaceutical applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-methyl-1H-indole and 4-aminobenzoic acid ethyl ester.
Reaction Steps:
Thiolation: The indole is first converted to its thiol derivative using appropriate reagents like thiourea.
Acetylation: The thiol derivative is then reacted with chloroacetic acid to form the thioacetamide derivative.
Coupling Reaction: Finally, the thioacetamide derivative is coupled with 4-aminobenzoic acid ethyl ester under suitable conditions to form the target compound.
Industrial Production Methods:
Batch Process: The synthesis is often carried out in a batch process to ensure precise control over reaction conditions and to facilitate purification.
Catalysts: Various catalysts may be employed to enhance the reaction rates and yields, such as palladium or nickel catalysts for cross-coupling reactions.
Types of Reactions:
Oxidation: The indole ring can undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule.
Substitution: Substitution reactions, particularly at the indole nitrogen or the thioacetamide group, are common.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or chromium(VI) compounds are used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidized Derivatives: Indole-3-carboxylic acid derivatives.
Reduced Derivatives: Reduced thioacetamide derivatives.
Substituted Derivatives: Various substituted indoles and thioacetamides.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It has shown potential as an antimicrobial and anticancer agent in preliminary studies. Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects. Industry: The compound's unique structure makes it valuable in the development of new materials and chemical processes.
Mecanismo De Acción
The exact mechanism of action of ethyl 4-(2-((2-methyl-1H-indol-3-yl)thio)acetamido)benzoate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or receptors.
Comparación Con Compuestos Similares
Indole-3-carboxylic Acid: Similar in structure but lacks the thioacetamide group.
4-Aminobenzoic Acid Ethyl Ester: Similar in the benzamide part but lacks the indole and thioacetamide groups.
2-Methyl-1H-indole: Similar core structure but lacks the benzoate and thioacetamide groups.
Uniqueness: The presence of both the indole ring and the thioacetamide group in ethyl 4-(2-((2-methyl-1H-indol-3-yl)thio)acetamido)benzoate makes it unique compared to its similar compounds, potentially leading to different biological activities and applications.
Propiedades
IUPAC Name |
ethyl 4-[[2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-3-25-20(24)14-8-10-15(11-9-14)22-18(23)12-26-19-13(2)21-17-7-5-4-6-16(17)19/h4-11,21H,3,12H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXGMMFXBZIHRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C(NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(4-fluorophenoxy)ethyl]-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2559690.png)

![9-(4-bromophenyl)-3-[(4-chlorophenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2559693.png)
![N-(2,5-dimethylphenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2559694.png)


![1,3,2-Dioxaborolane, 2-[2-fluoro-4-[(methylsulfonyl)methyl]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B2559698.png)
![2-((4-(ethylsulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2559701.png)


![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide](/img/structure/B2559709.png)

![4-(4-(((6-cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2559712.png)
![3-(2-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2559713.png)
